

Spectroscopic Elucidation of 2-Cyclohexylideneacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclohexylideneacetic acid

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Introduction: The Molecular Blueprint

In the landscape of organic synthesis and drug development, the precise characterization of molecular architecture is paramount. **2-Cyclohexylideneacetic acid** (CAS 1552-91-6), a seemingly simple bifunctional molecule, presents a rich tapestry of spectroscopic features that serve as a foundational case study for researchers.^[1] Its structure, containing a rigid cyclohexyl ring, an exocyclic double bond, and a carboxylic acid moiety, offers a confluence of functionalities whose electronic and steric interplay can be decoded through a multi-pronged spectroscopic approach.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Cyclohexylideneacetic acid**. As direct experimental spectra for this specific compound are not publicly available in spectral databases, this guide will leverage established spectroscopic principles, data from analogous structures such as its esters and the saturated counterpart (cyclohexylacetic acid), and field-proven insights to construct a robust and predictive analytical framework. For professionals in medicinal chemistry and materials science, understanding these spectral signatures is the first step toward predicting reactivity, understanding intermolecular interactions, and ensuring the quality and identity of synthetic intermediates.

Molecular Structure and Atom Numbering

A clear understanding of the atomic arrangement is crucial for the assignment of spectroscopic signals. The structure and numbering scheme for **2-Cyclohexylideneacetic acid** are

presented below.

Caption: Structure of **2-Cyclohexylideneacetic acid** with atom numbering.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each proton is dictated by its local electronic environment, providing a fingerprint of its position relative to functional groups and neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves careful sample preparation and instrument calibration.

- **Sample Preparation:** Dissolve ~5-10 mg of **2-Cyclohexylideneacetic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to ensure the observation of the acidic proton of the carboxyl group. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
- **Acquisition Parameters:** Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the signals to determine the relative number of protons corresponding to each peak.

Predicted ¹H NMR Spectral Data

The asymmetry of the molecule renders most protons chemically distinct. However, practical resolution may lead to overlapping signals, particularly for the cyclohexyl methylene protons.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale & Causality
H10 (-COOH)	10.0 - 12.0	Broad Singlet	1H	The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its position is solvent and concentration-dependent.
H7 (=CH-)	5.5 - 6.0	Singlet	1H	This vinylic proton is directly attached to the electron-withdrawing carboxylic acid group and the exocyclic double bond, leading to a significant downfield shift. It has no adjacent protons, resulting in a singlet.
H2, H6 (Allylic)	2.2 - 2.8	Multiplet	4H	These four protons are allylic to the double bond, which causes a

downfield shift compared to typical cyclohexyl protons. The two positions (C2 and C6) are diastereotopic, and the protons on each carbon are also diastereotopic, leading to a complex multiplet.

H3, H4, H5

1.5 - 1.8

Multiplet

6H

These are the remaining methylene protons on the cyclohexane ring. They are in a more typical aliphatic environment and are expected to appear as a complex, overlapping multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Setup: The same spectrometer is used.
- Acquisition Parameters: Standard ^{13}C acquisition involves proton decoupling to simplify the spectrum to a series of singlets. A sufficient relaxation delay and number of scans are crucial for accurate integration, especially for quaternary carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) should be run to differentiate between CH , CH_2 , and CH_3 groups.
- Data Processing: Standard Fourier transformation, phasing, and baseline correction are applied.

Predicted ^{13}C NMR Spectral Data

The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale & Causality
C8 (C=O)	170 - 175	The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield.
C1 (=C<)	155 - 165	This is a quaternary sp^2 carbon of the exocyclic double bond, part of the cyclohexane ring. Its position is significantly downfield due to being part of a double bond.
C7 (=CH)	115 - 120	This sp^2 carbon is bonded to a proton. It is shielded relative to C1 because it is further from the electron-withdrawing carbonyl group.
C2, C6	30 - 40	These sp^3 carbons are allylic to the double bond, causing a moderate downfield shift compared to typical alkane carbons.
C4	28 - 32	This sp^3 carbon is in a standard aliphatic environment within the ring.
C3, C5	25 - 29	These sp^3 carbons are also in a standard aliphatic environment. Minor differences in chemical shift between C3, C4, and C5 are expected due to their relative positions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires placing a small drop of the liquid directly on the ATR crystal.
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is standard. A background spectrum of the clean salt plates or ATR crystal should be taken first.
- **Acquisition:** The sample spectrum is then recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The spectrum of **2-Cyclohexylideneacetic acid** will be dominated by absorptions from the carboxylic acid and the C=C double bond.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Causality & Key Features
2500-3300	O-H stretch (Carboxylic Acid)	Broad, Strong	This is a hallmark of a carboxylic acid dimer formed via hydrogen bonding. It is a very broad and often intense absorption that can obscure C-H stretching signals. [2]
2850-2960	C(sp ³)-H stretch	Medium-Strong	These correspond to the C-H stretching vibrations of the methylene groups in the cyclohexane ring. [2]
~3030	C(sp ²)-H stretch	Medium-Weak	The stretching vibration of the hydrogen attached to the exocyclic double bond (C7-H7). Often appears as a shoulder on the more intense C(sp ³)-H bands.
1690-1720	C=O stretch (Carboxylic Acid)	Strong, Sharp	The carbonyl stretch is one of the most intense peaks in the spectrum. Its position indicates a conjugated carboxylic acid. [3]
1640-1660	C=C stretch	Medium	The stretching vibration of the exocyclic double bond. Its intensity is moderate as the bond

			is not fully symmetrical.
1210-1320	C-O stretch	Strong	Associated with the C-O single bond of the carboxylic acid group.
910-950	O-H bend	Broad, Medium	Out-of-plane bending of the carboxylic acid O-H group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

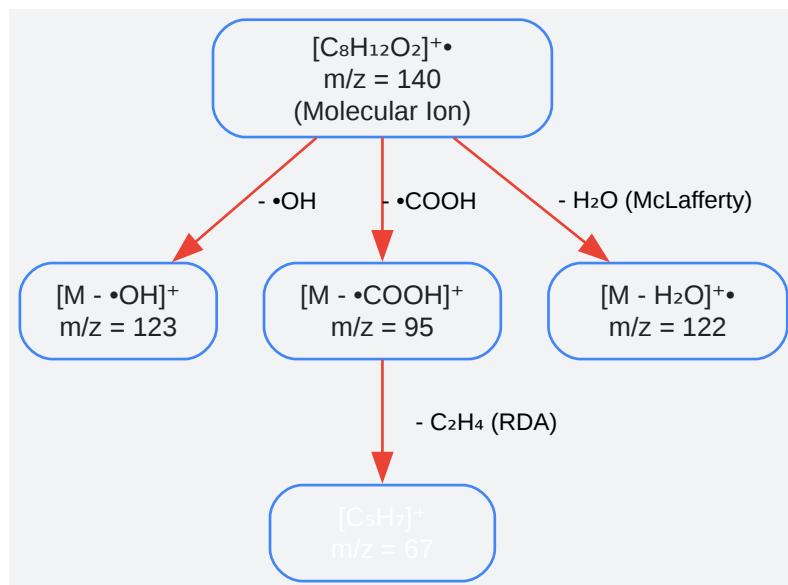
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Acquisition (Electron Ionization)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a radical cation, the molecular ion ($M^{+\bullet}$).
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of **2-Cyclohexylideneacetic acid** ($C_8H_{12}O_2$) is 140.18 g/mol .^[1] The mass spectrum is expected to show a molecular ion peak at $m/z = 140$.



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Caption: Plausible fragmentation pathways for **2-Cyclohexylideneacetic acid** in EI-MS.

Key Predicted Fragments:

- m/z = 140 ($\text{M}^{+\bullet}$): The molecular ion peak. Its presence confirms the molecular weight of the compound.
- m/z = 123: Loss of a hydroxyl radical ($\bullet\text{OH}$, 17 Da) from the carboxylic acid group. This is a common fragmentation for carboxylic acids.^[4]
- m/z = 95: Loss of the entire carboxyl radical ($\bullet\text{COOH}$, 45 Da). This would leave the cyclohexylidene methyl cation.
- m/z = 122: Loss of a water molecule (H_2O , 18 Da). This can occur via a McLafferty-type rearrangement involving a γ -hydrogen from the cyclohexyl ring.^[5]
- m/z = 67: A subsequent fragmentation of the m/z 95 ion, potentially through a retro-Diels-Alder (RDA) type cleavage of the cyclohexene ring formed after the initial fragmentation, leading to the loss of ethylene (28 Da).

Conclusion

The spectroscopic characterization of **2-Cyclohexylideneacetic acid** is a textbook example of synergistic analytical chemistry. ^1H and ^{13}C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key carboxylic acid and alkene functional groups, and mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. This guide, by integrating predictive analysis with foundational principles, provides researchers with a robust framework for the identification, quality control, and further investigation of this and structurally related molecules in their scientific endeavors.

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